molecular formula C12H9N B046965 Carbazole CAS No. 86-74-8

Carbazole

Cat. No. B046965
CAS RN: 86-74-8
M. Wt: 167.21 g/mol
InChI Key: UJOBWOGCFQCDNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbazole has been explored through various innovative methods. One approach involves visible light-photocatalyzed formal (4+2) cycloaddition of indole-derived bromides and alkynes, showcasing mild conditions, broad substrate scope, and high efficiency (Yuan et al., 2016). Another method features oxidative Pd(II)-catalyzed C-H bond amination at ambient temperature, offering a pathway to carbazoles with complex molecular architecture (Jordan‐Hore et al., 2008).

Molecular Structure Analysis

The crystal and molecular structure of carbazole has been thoroughly investigated, revealing that the molecule is planar within a deviation of 0.03 A. This planarity plays a crucial role in its electronic properties and interaction with light (Kurahashi et al., 1969).

Chemical Reactions and Properties

Carbazole compounds exhibit remarkable versatility in chemical reactions, serving as host materials for triplet emitters in OLEDs. Their HOMO level can be tuned by substitution at specific positions, influencing the electronic properties significantly (Brunner et al., 2004).

Physical Properties Analysis

Carbazole-based materials demonstrate a wide range of physical properties that are critical for their application in electronic devices. Their synthesis and characterization have paved the way for the development of materials with promising features for organic microelectronics (Wakim et al., 2004).

Chemical Properties Analysis

The chemical properties of carbazole derivatives, such as carbazole-pyrimidine conjugates, have been extensively studied. These compounds exhibit intramolecular charge transfer states, leading to moderate-to-strong fluorescence emission. Their electron-accepting ability can be fine-tuned, showcasing the versatility of carbazole in designing optoelectronic materials (Kato et al., 2015).

Scientific Research Applications

  • Organic and Medicinal Chemistry : Carbazoles are valuable in these fields for intramolecular C-H bond amination processes (Choi et al., 2015).

  • Anticancer Agents : Carbazole alkaloids have been identified as promising leads for developing novel anticancer drugs due to their favorable properties, such as good donor ability and biocompatibility (Song et al., 2021). Additionally, carbazole derivatives have shown potential in inhibiting tumor cell proliferation and targeting the JAK/STATs pathway, which may have implications for treating conditions like psoriasis (Caruso et al., 2021).

  • Antimicrobial and Antioxidant Properties : Carbazole derivatives exhibit a range of biological activities, including acting as antimicrobials, antifungals, and antioxidants (Saturnino et al., 2018).

  • Neuroprotective Effects : Certain carbazole compounds demonstrate neuroprotective activities, potentially offering therapeutic benefits against neurological disorders (Bashir et al., 2015).

  • Photoelectric and Electroluminescent Materials : Carbazole-based polymers, such as poly (N-vinyl carbazole) (PVK), are used in electrophotography and as electroluminescent materials due to their high charge-carrier mobility and electroluminescent properties (Sakki et al., 2018).

  • Alzheimer's Disease Research : Compounds like 1,3-dihydroxy-2-carboxycarbazole have shown inhibitory activity on Aβ2 aggregation and possess antioxidative properties, making them relevant in Alzheimer's disease research (Liu & Zhang, 2015).

Safety And Hazards

Carbazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause long-lasting harmful effects to aquatic life, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

9H-carbazole
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InChI

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H
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InChI Key

UJOBWOGCFQCDNV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2
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Molecular Formula

C12H9N
Record name CARBAZOLE
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Related CAS

51555-21-6
Record name Polycarbazole
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DSSTOX Substance ID

DTXSID4020248
Record name Carbazole
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Molecular Weight

167.21 g/mol
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Physical Description

Carbazole appears as white crystals, plates, leaflets or light tan powder. Sublimes readily. Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light. (NTP, 1992), White solid; [Hawley] Sublimes readily; Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light; [CAMEO] Faintly beige powder; [MSDSonline]
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Boiling Point

671 °F at 760 mmHg (NTP, 1992), 354.6 °C
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Flash Point

220.0 °C (428.0 °F) - closed cup
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1.80 mg/L at 25 °C, In water, 1.20 mg/L at 20 °C, 1 gram dissolves in 3 mL quinoline, 6 mL pyridine, 9 mL acetone, 2 mL acetone at 50 °C, 35 mL ether, 120 mL benzene, 135 mL absolute alcohol; slightly soluble in petroleum ether, chlorinated hydrocarbons, acetic acid; dissolves in concentrated sulfuric acid without decomposition, Slightly soluble in pyrimidine, carbon disulfide; soluble in hot chloroform, toluene
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Density

1.1 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.10 at 18 °C/4 °C
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Vapor Pressure

400 mmHg at 613 °F (NTP, 1992), 0.00000137 [mmHg], 1.5X10-6 mm Hg at 25 °C (extrapolated)
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Product Name

Carbazole

Color/Form

Crystals from alcohol, benzene, toluene, glacial acetic acid, White crystals, White crystals, plates, leaflets or light tan powder

CAS RN

86-74-8, 105184-46-1
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Record name 9H-Carbazole, labeled with carbon-14
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Melting Point

473 to 475 °F (NTP, 1992), 245 °C
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Synthesis routes and methods I

Procedure details

A solution of 0.805 g of 9-benzyl-5-methoxy-8-methyl-1,2,3,4-tetrahydrocarbazole-4-carboxamide in 24 ml of carbitol was treated with 1.1 g of 5% palladium on carbon and was refluxed for 6 hours open to the air. After cooling, the solution was filtered thourough a pad of celite and the pad was washed with ethyl acetate. The filtrates were diluted with ether and washed four times with water and dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel using methanol/0-4% in dichloromethane to afford 0.166 g (28%) of debenzylated carbazole. ESIMS m/e 255 (M++1), 253 (M+−1) NMR (300 MHz, CDCl3): δ8.13 (br, 1H); 7.51 (d, J=8.1, 1H); 7.40 (t, J=7.6, 1H); 7.32 (d, J=7.2, 1H); 7.18 (d, J=7.8, 1H); 6.60 (d, J=8.0, 1H); 5.68 (br, 2H); 3.99 (s, 3H); 2.50 (s 3H).
Name
9-benzyl-5-methoxy-8-methyl-1,2,3,4-tetrahydrocarbazole-4-carboxamide
Quantity
0.805 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Yield
28%

Synthesis routes and methods II

Procedure details

To an ampoule, Cu(I)Br (1 mmol), 2,2′-bipyridine (1 mmol), norbornene methylene bromide(NBMBr) (1 mmol) and styrene(St) (100 mmol) were added in 10 mL toluene. The heterogeneous mixture was placed under vacuum and degassed via a freeze-pump-thaw cycle thrice. After degassing, the reaction mixture in ampoule was stirred at 100° C. for 12 hrs. The macromonomer containing polystyrene segments (NBMPStBr) was precipitated from methanol. Polymer was dissolved in THF and reprecipitated from methanol three times. Number average molecular weight of (NBMPStBr) is 160000 and PDI is 1.28 (by GPC).
[Compound]
Name
Cu(I)Br
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
norbornene methylene bromide(NBMBr)
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
styrene(St)
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 4 ml reaction vial equipped with a magnetic tumble stir disc under N2 atmosphere was charged (E)-methyl 3-cyclopropyl-2-methyl-3- (tosyloxy)acrylate 3-(E) (40.0 mg, 0.129 mmol), (3-(benzyloxy)phenyl)boronic acid 4 (32.3 mg, 0.142 mmol), palladium precatalyst 5 (5.96 mg, 6.44 µmol) and 1,3,5-trimethoxybenzene (2.17 mg, 0.013 mmol). ACN (1000 µl) and water (10 µl) were added and the mixture agitated to dissolve all solids. To a 40 ml vial was charged K3PO4 (2.12 g, 10.0 mmol) and water to dilute to 10 ml. The resulting 1 M aqueous K3PO4 solution was then sparged with N2 gas for 30 min in preparation for automated dispensing (387 µl, 0.387 mmol). Finally, to a 96-well sample dilution plate was charged 400 µl of a 9:1 mixture of acetonitrile and aqueous pH 3.5 ammonium formate buffer.
Quantity
142 μmol
Type
reactant
Reaction Step One
Quantity
13 μmol
Type
internal standard
Reaction Step Two
Name
CS(=O)(=O)O[Pd]1(<-P(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC2[Fe]C2C=CC=C2P(C2=CC=CC=C2)C2=CC=CC=C2)<-NC2=C(C=CC=C2)C2=CC=CC=C21
Quantity
6.44 μmol
Type
catalyst
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 μL
Type
solvent
Reaction Step Four
Quantity
129 μmol
Type
reactant
Reaction Step Five
Quantity
387 μmol
Type
reagent
Reaction Step Six
Name
Quantity
387 μL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

15 ml of acetone was poured into a 200 ml three-neck flask, and 1.62 g of 5-fluoroindole was dissolved therein. On the other hand, preparation of an oxidant solution was performed by dissolving 32.2 g of cupric chloride anhydrate and 12.9 g of water in 55 ml of acetone and agitating the mixture for 5 minutes. Then the prepared oxidant solution was dripped into the 5-fluoroindole solution for two hours and the resultant mixture solution was agitated for 5 hours at the temperature of 30° C. Color of the reaction solution changed from white to dark blue with slight heat generation. pH of the reaction solution was less than 1. After the end of the reaction, the reaction liquid was suction-filtered with a perforated funnel, and the filtrate was washed with acetone and then methanol and dried to obtain 1.04 g of 2,9,14-trifluoro-6,11-dihidro-5H-diindolo [2,3,-a:2′,3′-c] carbazole (5-fluoroindole trimer) (yield: 64%). The resultant trimer was pressure-molded with a tablet molding machine and the mold was cut into a piece with the diameter of 10 mm and thickness of 1 mm. A conductivity thereof was measured by the four terminal method and found to be 0.88 S/cm. The result of elemental analysis was: 3.
Quantity
1.62 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
32.2 g
Type
reactant
Reaction Step Two
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbazole
Reactant of Route 2
Carbazole
Reactant of Route 3
Carbazole
Reactant of Route 4
Carbazole
Reactant of Route 5
Carbazole
Reactant of Route 6
Carbazole

Citations

For This Compound
260,000
Citations
HJ Knölker, KR Reddy - Chemical reviews, 2002 - ACS Publications
… active carbazole alkaloids. The nomenclature adopted in this review for carbazole alkaloids is … The term carbazole used in this review refers to a 9H-carbazole. The classification of the …
Number of citations: 502 pubs.acs.org
A Głuszyńska - European journal of medicinal chemistry, 2015 - Elsevier
… Carbazole is a tricyclic compound with the carbon skeleton of fluorene, occurring in coal tar. Due to its fluorescent properties, carbazole … properties of active carbazole alkaloids, isolated …
Number of citations: 234 www.sciencedirect.com
J Li, AC Grimsdale - Chemical Society Reviews, 2010 - pubs.rsc.org
Polymers based upon 2,7-disubstituted carbazole have recently become of great interest as electron-donating materials in organic photovoltaic devices. In this tutorial review the …
Number of citations: 447 pubs.rsc.org
CA Knutson, A Jeanes - Analytical biochemistry, 1968 - Elsevier
… Samples were heated before or after carbazole addition, … carbazole addition. Theoretically, 0.2 ml of alcohol should be added to sugar blanks as a substitute for the 0.2 ml of carbazole …
Number of citations: 489 www.sciencedirect.com
SH Tucker - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… Attempts to synthesise these compounds and their possible isomerides have led to the preparation of iodo-derivatives of carbazole and of its alkyl and acyl compounds. Except the iodo-…
Number of citations: 152 pubs.rsc.org
KR Justin Thomas, JT Lin, YT Tao… - Journal of the American …, 2001 - ACS Publications
Stable carbazole derivatives that contain peripheral diarylamines at the 3- … carbazole moiety have been synthesized via palladium-catalyzed C−N bond formation. These new carbazole …
Number of citations: 614 pubs.acs.org
JV Grazulevicius, P Strohriegl, J Pielichowski… - Progress in Polymer …, 2003 - Elsevier
… classes of organic carbazole-containing polymers are … carbazole moieties in the main chain, polymers with π-conjugated main chain, and σ-conjugated polymers as well as carbazole-…
Number of citations: 917 www.sciencedirect.com
C Chen, KC Chong, Y Pan, G Qi, S Xu… - ACS Materials …, 2021 - ACS Publications
… However, when carbazole prepared from the lab was … -9H-carbazole (CzBBr) as an example of carbazole derivatives, the PLQYs of CzBBr synthesized from different origins of carbazole …
Number of citations: 37 pubs.acs.org
Y Zhang, T Wada, H Sasabe - Journal of Materials Chemistry, 1998 - pubs.rsc.org
… carbazole components as a charge transporting function have been demonstrated to exhibit high performance photorefractive effects. The carbazole … Based on carbazole functional …
Number of citations: 243 pubs.rsc.org
K Karon, M Lapkowski - Journal of Solid State Electrochemistry, 2015 - Springer
… Carbazole and its derivatives have become important … In this work, we have collated information on the oxidation of carbazole … and for designing novel carbazole-derived materials with …
Number of citations: 222 link.springer.com

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